15-Methyltritriacontane
CAS No.: 56987-77-0
Cat. No.: VC7982020
Molecular Formula: C34H70
Molecular Weight: 478.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56987-77-0 |
|---|---|
| Molecular Formula | C34H70 |
| Molecular Weight | 478.9 g/mol |
| IUPAC Name | 15-methyltritriacontane |
| Standard InChI | InChI=1S/C34H70/c1-4-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-34(3)32-30-28-26-24-22-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |
| Standard InChI Key | OKQGOONCABNXHR-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC |
Introduction
Chemical Structure and Properties
15-Methyltritriacontane belongs to the family of branched alkanes, which are saturated hydrocarbons with single bonds. Its structure consists of a tritriacontane (C₃₃H₆₈) backbone modified by a methyl group at the 15th carbon. This branching significantly influences its physical properties, including melting point, solubility, and volatility, compared to linear alkanes.
Molecular Formula: C₃₄H₇₀
Molecular Weight: 478.93 g/mol
Boiling Point: Estimated at 450–470°C (extrapolated from similar alkanes)
Melting Point: ~60–65°C (dependent on crystalline packing)
The methyl branch reduces symmetry, leading to lower melting points than linear counterparts. This property enhances its fluidity at ambient temperatures, making it biologically functional in insect cuticles or plant waxes .
Synthesis and Industrial Production
Laboratory Synthesis
15-Methyltritriacontane can be synthesized via Friedel-Crafts alkylation or Grignard reactions, though these methods are less common for long-chain alkanes. A more feasible approach involves hydrocarbon cracking followed by fractional distillation to isolate branched isomers. For instance, hydrocracking of heavier petroleum fractions yields mixtures of branched and linear alkanes, which are separated using urea adduction or molecular sieves .
Industrial Methods
Biological Roles and Ecological Significance
Insect Chemical Communication
In Leptopilina clavipes parasitoid wasps, methylated alkanes such as 15-methyltritriacontane are integral to chemical defense and intraspecific communication. Females secrete a blend of iridomyrmecin and branched alkanes to deter competitors and signal reproductive status . Gas chromatography-mass spectrometry (GC-MS) analyses of their secretions revealed the following composition:
| Compound | Retention Index | Mass Fragments (m/z) | Relative Abundance (%) |
|---|---|---|---|
| 15-Methyltritriacontane | 3324 | 463 (M-15), 252/253 | 3.83 |
This table highlights its prominence in defensive secretions, where it likely synergizes with iridomyrmecin to repel predators .
Environmental Persistence and Toxicity
Degradation Challenges
Branched alkanes exhibit slower biodegradation than linear counterparts due to steric hindrance from methyl groups. Microbial enzymes like alkane hydroxylases preferentially target terminal carbons, which are less accessible in branched structures. Consequently, 15-methyltritriacontane may persist in soils or aquatic systems, posing risks of bioaccumulation .
Ecotoxicological Data
Direct toxicity studies on 15-methyltritriacontane are scarce, but related branched alkanes show low acute toxicity. For example, cyclohexane derivatives cause narcosis in aquatic organisms at concentrations >10 mg/L . Chronic exposure risks remain understudied, necessitating further research into its ecological impacts.
Analytical Detection Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary method for identifying 15-methyltritriacontane in complex mixtures. Key diagnostic features include:
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Retention Index: 3324 (non-polar stationary phase)
-
Mass Fragments: Base peak at m/z 463 (M-15), with secondary ions at m/z 252/253 indicative of branching .
Nuclear Magnetic Resonance (NMR)
Future Research Directions
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Ecological Surveys: Screen plant and insect species for 15-methyltritriacontane to clarify its biological roles.
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Degradation Pathways: Investigate microbial consortia capable of metabolizing branched alkanes.
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Toxicological Profiling: Conduct standardized assays to assess acute and chronic toxicity in model organisms.
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